REACTION_CXSMILES
|
C([O:8][P:9]([CH2:19][CH:20]([CH2:31][CH2:32][C:33]([O:35]CC1C=CC=CC=1)=[O:34])[C:21]([O:23]CC1C=CC=CC=1)=[O:22])([O:11]CC1C=CC=CC=1)=[O:10])C1C=CC=CC=1>[Pd].CO>[P:9]([CH2:19][CH:20]([CH2:31][CH2:32][C:33]([OH:35])=[O:34])[C:21]([OH:23])=[O:22])([OH:11])([OH:10])=[O:8]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)CC(C(=O)OCC1=CC=CC=C1)CCC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)CC(C(=O)O)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |